Bienvenue dans la boutique en ligne BenchChem!

alpha-Kainic acid

kainate receptor binding affinity GluK1

Select this alpha-Kainic acid (CAS 73209-05-9), the prototypical kainate receptor agonist, for experimental reproducibility. Its defined binding profile across all five homomeric kainate receptor subunits (GluK1-5, Ki=4.7–75.9 nM) ensures robust, broad-spectrum activation. Unlike dihydrokainic acid (200–1000× less potent) or allokainic acid (inactive in vivo), the stereochemistry of this racemic mixture preserves the critical side-chain unsaturation essential for neuroexcitatory and convulsant activity. Validate your structure-function studies, excitotoxicity models, and antiepileptic drug screening with the gold-standard chemoconvulsant (CD50=0.39 nmol/animal, i.c.v. mouse).

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 73209-05-9
Cat. No. B014810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Kainic acid
CAS73209-05-9
Synonyms([rel-(2α,3β,4β)]-2-Caroxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid;  _x000B_(2S,3S,4S)-rel-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid; _x000B_
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=C)C1C[NH2+]C(C1CC(=O)O)C(=O)[O-]
InChIInChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
InChIKeyVLSMHEGGTFMBBZ-OOZYFLPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Kainic Acid (CAS 73209-05-9): Baseline Overview and Receptor Binding Profile


alpha-Kainic acid (KA), with CAS number 73209-05-9, is a cyclic analog of L-glutamate originally isolated from the marine red alga Digenea simplex [1]. It functions as a potent and prototypical agonist at kainate receptors (KARs), a subclass of ionotropic glutamate receptors (iGluRs) that includes the subunits GluK1, GluK2, GluK3, GluK4, and GluK5 [2]. alpha-Kainic acid demonstrates high-affinity binding to all five homomeric kainate receptor subtypes, with inhibition constants (Ki) ranging from 4.7 nM to 75.9 nM, and is widely employed as a pharmacological tool to induce neuroexcitation, excitotoxicity, and seizure activity in experimental models .

Why Generic Substitution of alpha-Kainic Acid Fails in Research and Procurement


Generic substitution of alpha-kainic acid with other kainate receptor agonists or structural analogs is not feasible due to critical differences in receptor subunit selectivity, binding affinity, stereochemical specificity, and in vivo pharmacological profile [1]. In-class compounds such as domoic acid, SYM2081, or ATPA exhibit divergent binding affinities and functional efficacies across the GluK1-5 subunit family, precluding simple one-to-one substitution in experimental systems [2]. Furthermore, the stereoisomer allokainic acid and the saturated analog dihydrokainic acid show dramatically reduced binding affinities—up to 1000-fold lower—and fail to recapitulate the neuroexcitatory and behavioral effects of alpha-kainic acid [3][4]. These quantifiable differences underscore the necessity for product-specific validation and selection based on the exact chemical identity and stereochemistry of the compound to ensure experimental reproducibility and predictable pharmacological outcomes .

Quantitative Differentiation of alpha-Kainic Acid (73209-05-9) Against Key Comparators


Subunit-Specific Binding Affinity Profile: alpha-Kainic Acid vs. Domoic Acid and Subtype-Selective Agonists

alpha-Kainic acid binds to all five homomeric kainate receptor subunits with nanomolar affinities, whereas comparators like domoic acid and SYM2081 exhibit subtype-restricted or lower potency profiles. The Ki values for alpha-kainic acid at GluK1, GluK2, GluK3, GluK4, and GluK5 are 75.9, 12.7, 32.8, 4.7, and 15 nM, respectively . In contrast, domoic acid shows low potency at GluK3 receptors [1]. SYM2081, while a potent KAR agonist, is highly selective for kainate receptors over AMPA receptors but shows a different selectivity profile and lower affinity at certain subunits compared to alpha-kainic acid [2].

kainate receptor binding affinity GluK1 GluK2 GluK3 GluK4 GluK5 domoic acid SYM2081

Striking Potency Differential: alpha-Kainic Acid vs. Dihydrokainic Acid in Radioligand Binding Assays

The saturation of the isopropylene side chain, as in dihydrokainic acid, leads to a drastic reduction in receptor binding affinity compared to alpha-kainic acid. Dihydrokainic acid is 200-fold less potent than alpha-kainic acid at the low-affinity [3H]kainic acid binding site and 1000-fold less active at the high-affinity site [1]. This quantitative loss of affinity underscores the critical importance of the unsaturated side chain for high-potency receptor interaction [2]. Additionally, dihydrokainic acid has a reported Ki of 3.84 µM at the kainate receptor, further highlighting the magnitude of the potency shift [3].

kainate receptor binding affinity dihydrokainic acid structure-activity relationship excitotoxicity

Stereochemical Specificity: Differential Behavioral and Neurochemical Effects of alpha-Kainic Acid vs. alpha-Allokainic Acid

The stereochemistry at the C4 position of the pyrrolidine ring is a critical determinant of in vivo biological activity. In a direct behavioral comparison, intraperitoneal injection of alpha-kainic acid (KA) in rats induced a characteristic sequence of wet-dog shakes, stereotypies, and convulsions lasting for 5 hours, whereas its C4 epimer, alpha-allokainic acid (AKA), failed to produce these effects even at much higher doses [1]. This demonstrates that the spatial configuration of the isopropenyl group is essential for the compound's neuroexcitatory and convulsant properties [2].

stereoisomer allokainic acid seizure model behavioral pharmacology wet-dog shakes

Validated In Vivo Seizure Induction: Defined Convulsive Dose (CD50) for Rodent Models

alpha-Kainic acid is a well-validated tool for inducing seizures in rodent models, with precisely defined convulsive doses that ensure experimental reproducibility. Intracerebroventricular administration of alpha-kainic acid induces convulsive behavior in rats with an ED50 of 0.51 nmol/animal and induces seizures in mice with a CD50 value of 0.39 nmol/animal . This level of quantitative characterization provides a reliable baseline for designing intervention studies and comparing outcomes across different research groups, a level of validation that is often lacking for less-studied analogs or newer synthetic agonists [1].

epilepsy model seizure induction in vivo pharmacology CD50 temporal lobe epilepsy

Product Purity and Long-Term Stability: Enabling Reproducible Experimental Outcomes

High-purity, well-characterized alpha-kainic acid is essential for minimizing batch-to-batch variability and ensuring consistent experimental results. The compound is available as a crystalline solid with a purity of ≥98% and exhibits long-term stability of ≥4 years when stored at -20°C, and 6 months at room temperature . Solutions in distilled water can be stored at -20°C for up to 3 months . This level of documented purity and stability is critical for longitudinal studies and for laboratories that require reliable, consistent activity from their pharmacological tools.

chemical purity stability reproducibility procurement storage

Optimal Application Scenarios for alpha-Kainic Acid (CAS 73209-05-9)


Pan-Kainate Receptor Activation in Recombinant Systems

When studying the functional properties of heterologously expressed kainate receptors, alpha-kainic acid is the preferred agonist due to its high-affinity binding to all five homomeric subunits (GluK1-5) . Its broad-spectrum activation profile ensures robust and reproducible responses across different subunit combinations, making it an essential tool for structure-function studies and high-throughput screening assays aimed at identifying novel modulators of kainate receptor activity [1].

Induction of Status Epilepticus and Temporal Lobe Epilepsy Models in Rodents

alpha-Kainic acid is the gold-standard chemoconvulsant for establishing well-validated rodent models of temporal lobe epilepsy (TLE) and status epilepticus . The compound's precisely defined convulsive doses (e.g., CD50 of 0.39 nmol/animal in mice via i.c.v. administration) enable researchers to reliably induce seizures, study epileptogenesis, and evaluate the efficacy of antiepileptic drugs or neuroprotective interventions [1][2].

Investigating Excitotoxic Mechanisms of Neurodegeneration

The potent neuroexcitatory and excitotoxic properties of alpha-kainic acid make it an indispensable tool for investigating the cellular and molecular mechanisms of glutamate-induced neuronal injury . Its ability to induce calcium influx, membrane depolarization, and apoptosis in primary neurons (e.g., at 100 µM in cerebellar granule neurons) provides a robust in vitro model for studying excitotoxicity-related pathways and screening potential neuroprotective compounds [1].

Structure-Activity Relationship (SAR) Studies of Kainoid Pharmacology

As the prototypical kainoid, alpha-kainic acid serves as the essential reference compound for SAR studies aimed at understanding the structural determinants of kainate receptor affinity and selectivity . Comparisons with analogs like dihydrokainic acid (200-1000x less potent) and allokainic acid (inactive in vivo) provide critical insights into the roles of side-chain unsaturation and stereochemistry [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Kainic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.